molecular formula C15H28O7 B1676784 m-PEG5-2-methylacrylate CAS No. 48074-75-5

m-PEG5-2-methylacrylate

Cat. No.: B1676784
CAS No.: 48074-75-5
M. Wt: 320.38 g/mol
InChI Key: LJFWOCHHKHGDMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

m-PEG5-2-methylacrylate can be synthesized through a series of chemical reactions involving the incorporation of a methylacrylate group into a PEG chain. The methylacrylate group reacts with amines during Michael addition reactions, which are commonly used in the synthesis of this compound .

Industrial Production Methods

The industrial production of this compound involves the use of high-purity PEG linkers and controlled reaction conditions to ensure the desired product’s purity and yield. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

m-PEG5-2-methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include amines, which react with the methylacrylate group under mild conditions. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .

Major Products Formed

The major products formed from the reactions of this compound include various PEGylated compounds, which are used in the synthesis of PROTACs and other biologically active molecules .

Comparison with Similar Compounds

m-PEG5-2-methylacrylate is unique due to its specific structure and reactivity. Similar compounds include other PEG-based linkers and alkyl/ester-based linkers used in the synthesis of PROTACs. Some of these similar compounds are:

These compounds share similar properties but differ in their chain length and functional groups, which can affect their solubility and reactivity.

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFWOCHHKHGDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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